molecular formula C15H17N3O2 B11846123 1-Morpholino-3-(naphthalen-1-yl)urea CAS No. 710332-51-7

1-Morpholino-3-(naphthalen-1-yl)urea

Cat. No.: B11846123
CAS No.: 710332-51-7
M. Wt: 271.31 g/mol
InChI Key: NAGIPKOZFPFYCN-UHFFFAOYSA-N
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Description

1-Morpholino-3-(naphthalen-1-yl)urea is a chemical compound with the molecular formula C15H17N3O2. It is a member of the urea family, characterized by the presence of a morpholine ring and a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Morpholino-3-(naphthalen-1-yl)urea can be synthesized through the reaction of naphthalen-1-yl isocyanate with morpholine. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-3-(naphthalen-1-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Morpholino-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxides, which have various physiological effects, including vasodilation and anti-inflammatory properties .

Comparison with Similar Compounds

1-Morpholino-3-(naphthalen-1-yl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the morpholine ring and naphthalene moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

710332-51-7

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-morpholin-4-yl-3-naphthalen-1-ylurea

InChI

InChI=1S/C15H17N3O2/c19-15(17-18-8-10-20-11-9-18)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,16,17,19)

InChI Key

NAGIPKOZFPFYCN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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